Indolin-5-ylmethanol
Overview
Description
Indolin-5-ylmethanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is a heterocyclic compound that belongs to the indoline family .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis
Indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Physical and Chemical Properties Analysis
This compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is stored in a dark place, sealed in dry, at 2-8°C . No data is available for its boiling point .Scientific Research Applications
1. Organic Chemistry Applications
- Ortho-Dearomatization and Aromatization-Triggered Rearrangement : A study by Wang, He, & Fan (2017) discussed an iodobenzene-catalyzed oxidative rearrangement of 2-allylanilines leading to the formation of functionalized indolin-3-ylmethanols. This demonstrates the compound's utility in synthesizing complex molecular structures.
2. Medicinal Chemistry and Pharmacology
- Antibacterial, Antifungal, and Anti-Tubercular Agents : A synthesis of tetrahydropyrimidine–isatin hybrids, including indolin-2-one derivatives, showed potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
- Anticancer Applications : The discovery of a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase, which includes indolin-2-ones, indicates its significant role in cancer treatment (Sun et al., 2003). Additionally, the synthesis and evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs highlight their potential as anticancer agents (Penthala et al., 2010).
- Chemotherapeutic Nucleus in Antitumor Agents : Indolin-2-one is considered a privileged heterocycle in medicinal compounds, particularly in cancer treatment. Its structure-activity relationship has been extensively researched for its cytotoxic assessment against various human cancer cell lines and tyrosine kinase receptors (Chaudhari et al., 2021).
- Novel Antipsychotic Agents : The compound ziprasidone, which includes an indolin-2-one hydrochloride hydrate, is used in the treatment of psychotic illnesses, showing efficacy against various symptoms with minimal side effects (Daniel & Copeland, 2000).
Safety and Hazards
In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,10-11H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBWUHOCSNDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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